molecular formula C18H18N2O4 B13922204 3-[5-[(E)-(7-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid

3-[5-[(E)-(7-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid

Cat. No.: B13922204
M. Wt: 326.3 g/mol
InChI Key: NTSFCHHACMZKEA-MDWZMJQESA-N
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Description

3-[5-[(E)-(7-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid is a complex organic compound that features an indole and pyrrole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-[(E)-(7-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid typically involves multi-step organic reactions. The indole and pyrrole moieties are synthesized separately and then coupled under specific conditions. Common reagents used in the synthesis include phenylhydrazine, methanesulfonic acid, and various catalysts to facilitate the formation of the indole ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[5-[(E)-(7-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3-[5-[(E)-(7-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-[(E)-(7-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

3-[5-[(E)-(7-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid

InChI

InChI=1S/C18H18N2O4/c1-9-11(6-7-16(22)23)10(2)19-14(9)8-13-12-4-3-5-15(21)17(12)20-18(13)24/h3-5,8,19,21H,6-7H2,1-2H3,(H,20,24)(H,22,23)/b13-8+

InChI Key

NTSFCHHACMZKEA-MDWZMJQESA-N

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)O)C)/C=C/2\C3=C(C(=CC=C3)O)NC2=O

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C(=CC=C3)O)NC2=O

Origin of Product

United States

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